molecular formula C22H19N3O3 B5064620 N-[4-cyano-2-(4-methoxybenzoyl)-5-methyl-1-phenylpyrrol-3-yl]acetamide

N-[4-cyano-2-(4-methoxybenzoyl)-5-methyl-1-phenylpyrrol-3-yl]acetamide

Cat. No.: B5064620
M. Wt: 373.4 g/mol
InChI Key: RJMMVQPDEVACPN-UHFFFAOYSA-N
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Description

N-[4-cyano-2-(4-methoxybenzoyl)-5-methyl-1-phenylpyrrol-3-yl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of cyanoacetamides, which are recognized for their versatility in synthetic chemistry and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-cyano-2-(4-methoxybenzoyl)-5-methyl-1-phenylpyrrol-3-yl]acetamide typically involves the cyanoacetylation of amines. This process can be carried out through several methods:

Industrial Production Methods

Industrial production of cyanoacetamides, including this compound, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-cyano-2-(4-methoxybenzoyl)-5-methyl-1-phenylpyrrol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of N-[4-cyano-2-(4-methoxybenzoyl)-5-methyl-1-phenylpyrrol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl groups enable it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-cyano-2-(4-methoxybenzoyl)-5-methyl-1-phenylpyrrol-3-yl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of cyano, methoxy, and benzoyl groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-[4-cyano-2-(4-methoxybenzoyl)-5-methyl-1-phenylpyrrol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-14-19(13-23)20(24-15(2)26)21(25(14)17-7-5-4-6-8-17)22(27)16-9-11-18(28-3)12-10-16/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMMVQPDEVACPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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